An In-depth Technical Guide to 1-(2,6-Dimethylphenoxy)-2-propanol: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(2,6-Dimethylphenoxy)-2-propanol: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2,6-dimethylphenoxy)-2-propanol, a key intermediate in the synthesis of the class IB antiarrhythmic drug, mexiletine. This document delves into its chemical properties, synthesis, and characterization, offering field-proven insights and detailed methodologies to support researchers and professionals in drug development.
Core Chemical and Physical Properties
A foundational understanding of a molecule begins with its fundamental properties. 1-(2,6-Dimethylphenoxy)-2-propanol is a colorless, transparent liquid with the following key identifiers[1]:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | [2][3] |
| Molecular Weight | 180.24 g/mol | [2][3] |
| Boiling Point | 104-106 °C at 0.27 kPa | [1] |
| Refractive Index | 1.5112 | [1] |
| CAS Number | 61102-09-8 | [4] |
The structure of 1-(2,6-dimethylphenoxy)-2-propanol, featuring a chiral center at the second carbon of the propanol chain, is a critical determinant of the stereochemistry of its downstream derivatives.
Figure 1: Chemical structure of 1-(2,6-Dimethylphenoxy)-2-propanol.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 1-(2,6-dimethylphenoxy)-2-propanol is most effectively achieved through a two-step process, starting from 2,6-dimethylphenol. The initial step involves the synthesis of the ketone intermediate, 1-(2,6-dimethylphenoxy)-2-propanone, followed by its reduction to the desired secondary alcohol.
Part 1: Synthesis of 1-(2,6-Dimethylphenoxy)-2-propanone
This procedure is adapted from established methods for the alkylation of phenols.[5]
Materials:
-
2,6-Dimethylphenol
-
Chloroacetone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetone
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethylphenol (1.0 eq), chloroacetone (1.25 eq), anhydrous potassium carbonate (0.7 eq), and a catalytic amount of potassium iodide (0.1 eq) in acetone.
-
Reaction Execution: Heat the mixture to reflux and maintain for approximately 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 1-(2,6-dimethylphenoxy)-2-propanone, can be purified by vacuum distillation.[5] The expected boiling point is 136-138 °C at 2.4 kPa.[5]
Figure 2: Workflow for the synthesis of 1-(2,6-dimethylphenoxy)-2-propanone.
Part 2: Reduction to 1-(2,6-Dimethylphenoxy)-2-propanol
The reduction of the ketone to the secondary alcohol is a standard transformation readily achieved with sodium borohydride (NaBH₄).[6][7]
Materials:
-
1-(2,6-Dimethylphenoxy)-2-propanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
Reaction Setup: Dissolve 1-(2,6-dimethylphenoxy)-2-propanone (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C. The addition is exothermic and will generate hydrogen gas, so ensure adequate venting.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2,6-dimethylphenoxy)-2-propanol.
-
Purification: The product can be further purified by vacuum distillation.
Figure 3: Workflow for the reduction of the ketone to the alcohol.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: A multiplet in the range of δ 6.9-7.1 ppm.
-
CH-OH Proton: A multiplet around δ 4.0-4.2 ppm.
-
-OCH₂- Protons: A multiplet around δ 3.7-3.9 ppm.
-
Aromatic Methyl Protons: A singlet around δ 2.2-2.3 ppm.
-
-CH(OH)CH₃ Proton: A doublet around δ 1.2-1.3 ppm.
-
-OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Peaks in the range of δ 120-160 ppm.
-
-OCH₂- Carbon: A peak around δ 75 ppm.
-
CH-OH Carbon: A peak around δ 68 ppm.
-
Aromatic Methyl Carbons: Peaks around δ 16 ppm.
-
-CH(OH)CH₃ Carbon: A peak around δ 22 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Peaks in the region of 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1470 cm⁻¹.
-
C-O Stretch (Alcohol and Ether): Strong bands in the region of 1050-1250 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 180.
-
Common Fragments: Fragmentation patterns would likely involve the loss of a methyl group (m/z = 165), the propanol side chain, and cleavage of the ether linkage.
Role in Drug Development: The Precursor to Mexiletine
1-(2,6-Dimethylphenoxy)-2-propanol, also known as mexiletine alcohol, is a crucial intermediate in the synthesis of mexiletine, an orally active Class IB antiarrhythmic agent used for the treatment of ventricular arrhythmias.[2] Mexiletine functions as a non-selective voltage-gated sodium channel blocker.
The synthesis of mexiletine from 1-(2,6-dimethylphenoxy)-2-propanol typically involves the conversion of the hydroxyl group to a leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source, or via an intermediate oxime from the precursor ketone.[6]
Figure 4: The synthetic pathway from 2,6-dimethylphenol to the antiarrhythmic drug mexiletine.
The structural features of 1-(2,6-dimethylphenoxy)-2-propanol, particularly the 2,6-dimethyl substitution on the phenyl ring, are critical for the pharmacological activity of mexiletine. These methyl groups provide steric hindrance, which is thought to protect the ether linkage from rapid metabolism, thereby contributing to the oral bioavailability of the final drug product.
Conclusion
1-(2,6-Dimethylphenoxy)-2-propanol is a valuable chemical intermediate with significant importance in the pharmaceutical industry. The synthetic protocols outlined in this guide, based on established chemical principles, provide a reliable pathway for its preparation. Accurate characterization through spectroscopic methods is essential to ensure the quality of this intermediate for its use in the synthesis of mexiletine and other potential drug candidates. This technical guide serves as a foundational resource for scientists and researchers, enabling them to confidently synthesize and utilize this compound in their drug discovery and development endeavors.
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